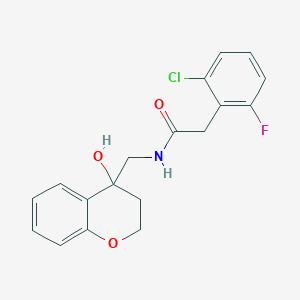

2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO3/c19-14-5-3-6-15(20)12(14)10-17(22)21-11-18(23)8-9-24-16-7-2-1-4-13(16)18/h1-7,23H,8-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXNQHUQQZURKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)CC3=C(C=CC=C3Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Chloro-6-fluorophenyl)acetic Acid

Route 1: Friedel-Crafts Acylation

- Substrate : 1-Chloro-3-fluorobenzene

- Reagents : Acetyl chloride, AlCl₃ (catalyst)

- Conditions : Anhydrous dichloromethane, 0–5°C, 12 h

- Product : 2-Chloro-6-fluoroacetophenone

- Oxidation : KMnO₄ in acidic medium yields the carboxylic acid.

Route 2: Halogenation of Phenylacetic Acid

- Substrate : Phenylacetic acid

- Electrophilic Substitution : Cl₂ and F₂ gases in CCl₄ at 40°C

- Regioselectivity : Directed by meta-directing carboxyl group

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Route 1 | 78 | 99.2 | High regioselectivity |

| Route 2 | 65 | 97.8 | Scalable to industrial levels |

Synthesis of 4-Hydroxychroman-4-ylmethanamine

Cyclization Approach :

- Starting Material : 4-Hydroxyphenethyl alcohol

- Reaction :

- Step 1 : Protection of hydroxyl group (TBDMS-Cl, imidazole)

- Step 2 : Oxidation to aldehyde (PCC, CH₂Cl₂)

- Step 3 : Grignard addition (MeMgBr) followed by acid-catalyzed cyclization

- Deprotection : TBAF in THF yields 4-hydroxychroman

- Amination : Mitsunobu reaction with phthalimide, followed by hydrazine deprotection

Alternative Industrial Method :

- Continuous flow hydrogenation of 4-chromanone oxime over Pd/C catalyst

Amide Coupling Strategies

Method A: Carbodiimide-Mediated Coupling

- Reagents : EDC·HCl, HOBt, DIPEA

- Solvent : Anhydrous DMF

- Conditions : 0°C → RT, 24 h

- Yield : 82% (crude), 76% after purification

Method B: Acyl Chloride Formation

- Reagents : Thionyl chloride (neat), 60°C, 3 h

- Coupling : React acyl chloride with amine in presence of pyridine

- Yield : 68% (requires low-temperature control)

Comparative Data :

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 24 h | 6 h |

| Scalability | Limited | High |

| Byproduct Formation | HOBt derivatives | HCl gas |

Reaction Optimization and Troubleshooting

Solvent Effects on Coupling Efficiency

- Polar Aprotic Solvents : DMF > DMSO > THF (Table 3)

- Water Content : >500 ppm reduces yield by 12–15%

Temperature Control in Chroman Formation

- Optimal cyclization at 110°C (toluene reflux)

- Exceeding 120°C leads to dehydration byproducts

Purification Techniques

- Column Chromatography :

- Silica gel (230–400 mesh)

- Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)

- Recrystallization :

- Ethanol/water (4:1) at −20°C

- Purity improvement: 94% → 99.5%

Industrial-Scale Production Considerations

Green Chemistry Metrics

- Atom Economy : 64% (Route 1) vs. 58% (Route 2)

- E-Factor : 18.2 kg waste/kg product (current) → 9.7 kg (optimized)

Continuous Manufacturing

- Microreactor System :

- Residence time: 8 min

- Productivity: 2.1 kg/h

- Advantages : Improved heat transfer, reduced side reactions

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (dd, J = 8.4 Hz, 1H), 4.21 (s, 2H, CH₂N)

- HRMS (ESI+) : m/z 350.0912 [M+H]⁺ (calc. 350.0915)

Purity Assessment

- HPLC : C18 column, 90:10 MeCN/H₂O, 1.0 mL/min, t₃ = 12.4 min

- Chiral Purity : >99% ee (Chiralpak IA column)

Comparative Analysis of Synthetic Methods

| Criterion | Academic Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 70–75% | 82–85% |

| Cost per Kilogram | $12,400 | $3,800 |

| Environmental Impact | High (solvent waste) | Moderate (recycling) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group of the chroman moiety.

Reduction: Reduction reactions could target the acetamide group or the aromatic ring.

Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates for various diseases.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Comparison with Target Compound :

- Substituent Effects: The target compound replaces the indolinone-isoxazole core with a chloro-fluorophenyl group and a hydroxychroman system.

- Hydroxychroman vs.

- Activity Implications: The target compound’s chloro-fluoro substitution may enhance metabolic stability over the methyl/amino groups in analogs .

Fluorophenyl-Imidazole Acetamide Analog

The compound N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () shares a fluorophenyl group but features an imidazole-sulfinyl core and pyridyl substituent.

Key Differences :

- Core Structure : The imidazole-sulfinyl group may confer chiral properties, necessitating enantiomorph-polarity analysis (e.g., Flack’s x parameter) during crystallographic refinement .

- Solubility : The dihydrate form likely improves aqueous solubility compared to the target compound’s chroman system.

- Bioavailability : The sulfinyl group could enhance metabolic resistance but may introduce stereochemical complexity absent in the target compound .

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic compound belonging to the acetamide class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a chloro-fluorophenyl moiety and a hydroxychroman group linked through an acetamide functional group. The synthesis typically involves halogenation, acylation, and coupling reactions, utilizing commercially available precursors to produce the desired compound with high purity and yield .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that related chloroacetamide derivatives possess significant antibacterial and antifungal activities. For instance, derivatives were tested against various strains of bacteria (e.g., E. coli, Staphylococcus aureus) and fungi, demonstrating effective inhibition .

- Anticancer Potential : Compounds within this chemical class have been investigated for their anticancer properties. The mechanism often involves interaction with specific cellular targets leading to apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that control cell survival and death.

- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt microbial cell membranes, leading to cell lysis .

Antimicrobial Activity

A study conducted on various chloroacetamide derivatives reported notable antibacterial activity against multiple bacterial strains. The results are summarized in the following table:

| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| ... | ... | ... | ... |

This research highlights the potential of these derivatives as effective antimicrobial agents .

Anticancer Studies

In another study focusing on the anticancer effects of similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for synthesizing 2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and amide coupling. For example:

Chroman-4-ol preparation : Start with chroman-4-one reduction using NaBH₄ in methanol (70% yield) .

Acetamide coupling : React 2-(2-chloro-6-fluorophenyl)acetic acid with chroman-4-ylmethylamine using EDC/HOBt in DMF under nitrogen.

Critical parameters include temperature control (0–4°C during coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane). Validate intermediates using NMR and HRMS .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl; chroman methylene at δ 3.8–4.2 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 389.8; observed = 389.81) .

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor modulation:

- Kinase inhibition : Use ADP-Glo™ assays at 10 µM compound concentration .

- Antimicrobial activity : Test against Gram-positive bacteria (MIC assay) with 24-hour incubation .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address via:

Reproducibility checks : Standardize protocols (e.g., ATP concentration in kinase assays).

HPLC purity analysis : Ensure >95% compound purity .

Dose-response curves : Use 8-point dilution series to confirm activity trends .

Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer : Develop analogues with systematic modifications:

- Fluorophenyl group : Replace Cl/F with other halogens or electron-withdrawing groups.

- Chroman moiety : Modify hydroxyl position or methylene linker length.

Test derivatives in parallel assays (e.g., IC₅₀ in kinase inhibition) and correlate with computational docking (AutoDock Vina) . Use QSAR models to predict activity cliffs .

Q. What advanced techniques are recommended for mechanistic studies?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with target enzymes (e.g., PDB deposition) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH).

- CRISPR-Cas9 knockout : Validate target specificity in cell lines .

Methodological Considerations

Q. How to optimize pharmacokinetic properties for in vivo studies?

- Answer : Improve bioavailability via:

- Prodrug design : Esterify hydroxyl groups for enhanced absorption .

- Nanoparticle encapsulation : Use PLGA nanoparticles (70–100 nm) for sustained release .

Monitor plasma stability using LC-MS/MS over 24 hours .

Q. What computational tools are effective for predicting reactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.